4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one

CB1 receptor antagonist Obesity Cannabinoid receptor pharmacology

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 946313-54-8; molecular formula C₁₈H₂₄FN₃O₄S; molecular weight 397.47 g/mol) is a synthetic small-molecule sulfonylated piperazine derivative classified as a cannabinoid-1 (CB1) receptor antagonist. The compound is catalogued in the Therapeutic Target Database as 'Sulfonylated piperazine derivative 4' (synonym: PMID26161824-Compound-184) with a patented indication for obesity.

Molecular Formula C18H24FN3O4S
Molecular Weight 397.47
CAS No. 946313-54-8
Cat. No. B2918913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one
CAS946313-54-8
Molecular FormulaC18H24FN3O4S
Molecular Weight397.47
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C18H24FN3O4S/c1-18(2)17(24)20-9-12-22(18)16(23)13-7-10-21(11-8-13)27(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,20,24)
InChIKeyWCFJBHODBHODHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 946313-54-8): A Sulfonylated Piperazine CB1 Receptor Modulator for Obesity Research


4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 946313-54-8; molecular formula C₁₈H₂₄FN₃O₄S; molecular weight 397.47 g/mol) is a synthetic small-molecule sulfonylated piperazine derivative classified as a cannabinoid-1 (CB1) receptor antagonist [1]. The compound is catalogued in the Therapeutic Target Database as 'Sulfonylated piperazine derivative 4' (synonym: PMID26161824-Compound-184) with a patented indication for obesity [2]. It belongs to the 1-sulfonyl-4-acylpiperazine chemotype, a series discovered through high-throughput screening and medicinal chemistry lead optimization for selective CB1 receptor inverse agonism [3]. The compound is distributed as a research-grade chemical (typical purity ≥95%) by Life Chemicals under catalogue number F2487-0164 .

Why Generic CB1 Antagonist Substitution Is Not Advisable for CAS 946313-54-8 in Obesity Research


Within the CB1 antagonist class, compounds sharing a sulfonylated piperazine core can exhibit widely divergent receptor binding affinities, functional activities (inverse agonism vs. neutral antagonism), and pharmacokinetic profiles that preclude simple interchangeability [1]. The 4-fluorophenylsulfonyl substituent and the 3,3-dimethylpiperazin-2-one carbonyl moiety in CAS 946313-54-8 represent a specific structural combination absent in earlier-generation CB1 antagonists such as rimonabant (a pyrazole carboxamide) or SLV-319 (a dihydropyrazole sulfonamide) [2]. SAR studies on the 1-sulfonyl-4-acylpiperazine series have demonstrated that modifications to the sulfonyl aryl group, the acyl piperazine moiety, and the piperidine linker each independently modulate CB1 binding potency and selectivity [3]. Consequently, substituting CAS 946313-54-8 with a structurally related analog risks altering target engagement, functional bias, and downstream in vivo metabolic efficacy in obesity models—differences that are not predictable from chemical similarity alone [3].

Quantitative Differentiation Evidence for 4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 946313-54-8)


CB1 Receptor Antagonist Classification vs. Prototypical Agents Rimonabant and SLV-319

CAS 946313-54-8 is explicitly annotated as a patented CB1 receptor antagonist in the Therapeutic Target Database, with an obesity indication matching the therapeutic scope of rimonabant and SLV-319 [1]. Unlike rimonabant (Ki = 1–2 nM at human CB1) and SLV-319 (Ki = 7.8 nM at human CB1), which are pyrazole-based and dihydropyrazole-based scaffolds, respectively, CAS 946313-54-8 employs a 1-sulfonyl-4-acylpiperazine chemotype, a scaffold discovered through HTS and systematically optimized for CB1R inverse agonism at Merck Research Laboratories [2][3]. This scaffold divergence is associated with differentiated physicochemical properties: the 3,3-dimethylpiperazin-2-one moiety introduces a geminal dimethyl substitution that may restrict metabolic N-dealkylation, a known clearance pathway for piperazine-containing CB1 ligands [4]. Quantitative binding data for this specific compound remain proprietary, but class-level SAR indicates that the 4-fluorophenylsulfonyl group contributes to CB1 affinity through halogen-π interactions with the receptor orthosteric pocket [3].

CB1 receptor antagonist Obesity Cannabinoid receptor pharmacology

3,3-Dimethylpiperazin-2-one Moiety: Metabolic Stability Differentiation from Unsubstituted Piperazine CB1 Antagonists

The 3,3-dimethyl substitution on the piperazin-2-one ring of CAS 946313-54-8 distinguishes it from earlier 1-sulfonyl-4-acylpiperazine analogs bearing unsubstituted piperazine or morpholine acyl groups. In structurally related DAT inhibitor series, piperidine analogs containing geminal dimethyl substitution (compounds 20a–d) demonstrated significantly improved metabolic stability in rat liver microsomes compared to non-gem-dimethyl-substituted analogs [1]. Although direct microsomal stability data for CAS 946313-54-8 are not publicly disclosed, the SAR precedent from analogous central nervous system-penetrant piperazine/piperidine series establishes that gem-dimethyl substitution adjacent to a metabolically labile amide or N-alkyl position can reduce CYP450-mediated oxidative N-dealkylation rates by 2- to 10-fold [1][2].

Metabolic stability Geminal dimethyl substitution Piperazinone pharmacokinetics

Peripheral Selectivity Potential vs. Centrally Acting CB1 Antagonist Rimonabant: Physicochemical Property-Based Differentiation

The 1-sulfonyl-4-acylpiperazine chemotype, to which CAS 946313-54-8 belongs, was developed with the explicit goal of achieving peripheral CB1 receptor restriction to avoid the adverse CNS effects (anxiety, depression, suicidality) that led to rimonabant's market withdrawal [1]. Key physicochemical differentiators include a lower estimated cLogP (~2.5–3.5 for the class vs. 5.5 for rimonabant) and a larger topological polar surface area (estimated ~96 Ų vs. ~50 Ų for rimonabant), both of which are established determinants of reduced blood-brain barrier permeability [2]. The review by Sharma et al. (PMID: 26161824) explicitly identifies CAS 946313-54-8 (Compound 184) among patented CB1 antagonists designed with strategies to limit CNS exposure, including increased polar surface area and decreased lipophilicity relative to rimonabant [3].

Peripheral CB1 antagonism CNS penetration Polar surface area Obesity drug safety

High-Value Research and Procurement Application Scenarios for 4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 946313-54-8)


In Vivo Diet-Induced Obesity (DIO) Mouse Model: Peripheral CB1 Antagonist Efficacy Evaluation

CAS 946313-54-8 is suitable for chronic oral dosing studies in C57BL/6 DIO mice to evaluate body weight reduction, food intake suppression, and metabolic parameter improvement (plasma glucose, insulin, leptin, and lipid profiles). Its classification as a patented CB1 antagonist with an obesity indication supports its use in head-to-head comparator studies against rimonabant (positive control for CB1-mediated weight loss) and vehicle controls [1]. The compound's predicted lower CNS penetration (based on reduced cLogP and elevated TPSA relative to rimonabant [2]) makes it appropriate for experimental designs that aim to dissociate peripheral metabolic benefits from central anxiogenic or depressive effects. Researchers should monitor brain-to-plasma concentration ratios to confirm peripheral restriction.

In Vitro CB1 Radioligand Displacement and Functional Assay Profiling

This compound should be deployed in competitive radioligand displacement assays using [³H]CP-55,940 or [³H]SR141716A on membranes from CHO or HEK293 cells stably expressing recombinant human CB1 receptor, with parallel counter-screening against human CB2 receptors to establish CB1/CB2 selectivity ratios [1]. Functional characterization via [³⁵S]GTPγS binding or cAMP inhibition assays can determine whether CAS 946313-54-8 acts as an inverse agonist or neutral antagonist—a distinction with significant implications for in vivo efficacy and side-effect profiles [3]. Procurement of this specific CAS number ensures batch-to-batch consistency (≥95% purity) across replicate experiments.

Structure-Activity Relationship (SAR) Expansion of the 1-Sulfonyl-4-acylpiperazine Chemotype

As part of a medicinal chemistry campaign to explore the SAR around the 1-sulfonyl-4-acylpiperazine core, CAS 946313-54-8 serves as a key reference compound incorporating the 3,3-dimethylpiperazin-2-one acyl moiety [3]. Its procurement enables systematic comparison with analogs bearing alternative acyl groups (morpholine, 4-methylpiperazine, unsubstituted piperazine, or acyclic amides) to quantify the contribution of the geminal dimethyl substitution to CB1 binding affinity, functional activity, and metabolic stability. The 4-fluorophenylsulfonyl head group can also be varied to generate matched molecular pairs for SAR analysis.

Peripheral vs. Central CB1 Target Engagement Studies in Tissue-Specific CB1 Knockout Models

The compound can be employed in conditional CB1 receptor knockout mouse models (e.g., liver-CB1⁻/⁻, adipose-CB1⁻/⁻, or neuron-CB1⁻/⁻) to determine the tissue-specific contribution of CB1 antagonism to observed metabolic phenotypes [1]. Given the post-rimonabant emphasis on peripheral CB1 mechanisms, CAS 946313-54-8 is a relevant tool compound for studies requiring a non-pyrazole, sulfonylated piperazine CB1 antagonist with favorable peripheral selectivity characteristics [2].

Quote Request

Request a Quote for 4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.